Tryptophanase

Substrate specificity Tyrosine phenol-lyase Active-site mutagenesis

Tryptophanase (EC 4.1.99.1, L-tryptophan indole-lyase, TnaA) is a bacterial pyridoxal 5′-phosphate (PLP)-dependent homotetrameric enzyme (~52 kDa per monomer, ~220 kDa native) that catalyzes the reversible hydrolytic β-elimination of L-tryptophan to indole, pyruvate, and ammonia, requiring monovalent cations (K⁺ or NH₄⁺) for activity. The enzyme also catalyzes β-replacement and α,β-elimination reactions on a range of S-substituted cysteines and other amino acid analogs, expanding its utility beyond canonical tryptophan degradation.

Molecular Formula C48H80O4
Molecular Weight 721.1 g/mol
CAS No. 9055-70-3
Cat. No. B13386488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryptophanase
CAS9055-70-3
Molecular FormulaC48H80O4
Molecular Weight721.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O
InChIInChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3
InChIKeyUMDARFJWVLMIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tryptophanase (CAS 9055-70-3) Procurement-Relevant Enzyme Profile: PLP-Dependent β-Eliminase for Indole, Pyruvate, and S-Substituted Cysteine Production


Tryptophanase (EC 4.1.99.1, L-tryptophan indole-lyase, TnaA) is a bacterial pyridoxal 5′-phosphate (PLP)-dependent homotetrameric enzyme (~52 kDa per monomer, ~220 kDa native) that catalyzes the reversible hydrolytic β-elimination of L-tryptophan to indole, pyruvate, and ammonia, requiring monovalent cations (K⁺ or NH₄⁺) for activity [1]. The enzyme also catalyzes β-replacement and α,β-elimination reactions on a range of S-substituted cysteines and other amino acid analogs, expanding its utility beyond canonical tryptophan degradation [2]. Originally isolated and characterized from Escherichia coli B/1t7-A, tryptophanase is now cloned and expressed recombinantly from multiple bacterial sources including Proteus vulgaris, Vibrio cholerae, Symbiobacterium thermophilum, and Bacillus alvei, each source exhibiting distinct kinetic, thermostability, and quaternary structure properties that dictate suitability for specific industrial and research applications.

Why Tryptophanase Cannot Be Generically Substituted Across Bacterial Sources: Key Differentiators for Informed Procurement


Despite sharing the same EC classification and a conserved PLP-dependent fold, tryptophanases from different bacterial sources diverge substantially in parameters critical to application performance: substrate affinity (Km values vary over 5-fold for L-tryptophan), thermostability (ranging from cold-labile E. coli enzyme to thermostable variants retaining activity at 70 °C), quaternary structure behavior upon cold dissociation (dimers vs. monomers), and non-canonical substrate scope [1]. Most critically, tryptophanase and its closest structural homolog, tyrosine phenol-lyase (TPL), share similar sequences and active-site architecture yet exhibit strict mutual exclusion for their respective physiological substrates—a single residue substitution (H463F in Trpase, F448H in TPL) can severely reduce activity toward the native substrate while preserving activity toward alternative substrates [2]. These quantitative differences mean that selecting a tryptophanase source without matching its specific kinetic, stability, and substrate-profile specifications to the intended application results in suboptimal catalytic efficiency, premature inactivation, or outright inactivity.

Tryptophanase Comparative Quantitative Evidence: Km, Thermostability, Inhibitor Ki, Substrate Scope, and Quaternary Structure Benchmarked Against Closest Analogs


Substrate Specificity Gatekeeping: Tryptophanase vs. Tyrosine Phenol-Lyase (TPL) — Strict Mutual Exclusion of Physiological Substrates

Tryptophanase (Trpase) and tyrosine phenol-lyase (TPL) are highly homologous PLP-dependent enzymes with near-identical folds, yet they exhibit strict specificity for their respective physiological substrates. When active-site residues of TPL are mutated to their Trpase counterparts, T124A TPL exhibits approximately 500-fold lower activity with L-tyrosine than wild-type TPL, while T124D TPL shows no measurable activity toward L-Tyr or 3-F-L-Tyr despite retaining high activity with the common spectrophotometric substrate S-(o-nitrophenyl)-L-cysteine (SOPC) [1]. Conversely, the H463F mutant of E. coli Trpase exhibits markedly reduced activity toward L-tryptophan while retaining high activity with other substrates, and none of the TPL→Trpase mutant TPLs acquires detectable activity with L-Trp [1]. The Y74F mutant of E. coli Trpase shows vanishing activity for L-tryptophan, confirming that Tyr74 is essential for Trpase substrate recognition [2]. This demonstrates that the substrate-specificity determinants are encoded in a small set of active-site residues that cannot be inferred from overall sequence or structural similarity alone.

Substrate specificity Tyrosine phenol-lyase Active-site mutagenesis

Thermal Stability: S. thermophilum Tryptophanase (Tna2) vs. E. coli Tryptophanase — Operational Temperature Window Determines Industrial Feasibility

Tryptophanase from E. coli has an optimum temperature of approximately 50 °C and is known for its cold lability (reversible inactivation at 2 °C accompanied by tetramer dissociation) [1]. In contrast, tryptophanase purified from the obligately symbiotic thermophile Symbiobacterium thermophilum is stable to heating at 65 °C for 20 min with an optimum reaction temperature of 70 °C [2]. The US patent US4761374A discloses a thermally stable tryptophanase that is not thermally inactivated when maintained at temperatures up to 65 °C at pH 8.0 for 40 minutes and has an activity optimum of approximately 70 °C [3]. Within S. thermophilum, two tryptophanase isoforms (Tna1 and Tna2) sharing 92% amino acid identity differ markedly in thermal stability: after 5 min heat treatment, Tna1 retains almost complete activity while Tna2 is inactivated [4]. Residues V104 and Y198 in Tna1 were identified by site-directed mutagenesis as critical contributors to the enhanced thermal stability [4].

Thermostability Biocatalysis Industrial enzyme

Km Variation Across Bacterial Sources: E. coli vs. V. cholerae vs. B. alvei vs. S. thermophilum — Substrate Affinity Dictates Low-Concentration Performance

The Michaelis constant (Km) for L-tryptophan varies substantially across tryptophanase sources: E. coli B/1t7-A exhibits Km = 0.3 mM at 25 °C [1]; Bacillus alvei (Paenibacillus alvei) shows Km = 0.27 mM [2]; recombinant Vibrio cholerae Trpase (VcTrpase) yields Km = 0.612 mM [3]; while S. thermophilum tryptophanase has Km = 1.47 mM [4]. For non-physiological substrates, the divergence is even more pronounced: E. coli Trpase affinity for S-benzyl-L-cysteine (Km = 0.065 mM) is approximately 5–10 times higher than that of Proteus vulgaris Trpase for the same substrate [5]. Conversely, affinity for S-methyl-L-cysteine is comparable (E. coli Km ≈ 20 mM). These differences are not predictable from sequence homology alone: VcTrpase shares ~80% identity with E. coli Trpase yet exhibits a 2-fold higher Km for L-tryptophan.

Michaelis constant Enzyme kinetics Source comparison

Competitive Inhibitor Binding: Oxindolyl-L-Alanine Ki = 5 μM — Transition-State Analog Affinity Defines Inhibitor Screening Assay Utility

Oxindolyl-L-alanine (OIA) is a potent competitive inhibitor of tryptophanase, acting as a transition-state analog that mimics the indolenine tautomer intermediate of L-tryptophan. For E. coli Trpase, the Ki of OIA is approximately 5 μM (range: 3–17 μM across conditions) [1]. This Ki is 10- to 100-fold lower than the Km for L-tryptophan (300 μM for E. coli), indicating exceptionally tight binding to the enzyme active site [1][2]. The pH dependence of Ki for OIA exhibits two basic pKa values of 6.0 and 7.6, reflecting active-site ionizations critical to inhibitor binding [3]. In contrast, weaker competitive inhibitors such as L-phenylalanine show Ki values approximately 200–600 times higher (Ki ≈ 3.23 mM for B. alvei Trpase) [4]. This differential inhibition profile makes OIA the reference standard for tryptophanase active-site titration and inhibitor screening campaigns. Importantly, the Ki of OIA for tryptophanase is comparable to its Ki for tryptophan synthase, enabling cross-target selectivity experiments [1].

Enzyme inhibition Transition-state analog Drug target

Non-Canonical Substrate Scope: E. coli TnaA Catalyzes Synthesis of S-Allyl-L-Cysteine and S-Substituted Cysteine Derivatives — Biocatalytic Niche Absent in Alternative Enzymes

E. coli tryptophanase (TnaA) catalyzes the synthesis of S-allyl-L-cysteine (SAC) — a health-promoting garlic-derived compound — from allyl mercaptan, pyruvic acid, and ammonium via the reverse β-replacement reaction, a capability not shared by cysteine desulfhydrase (CD) from Klebsiella aerogenes, which was tested and failed to catalyze SAC synthesis [1]. TnaA further catalyzes the synthesis of a wide range of S-substituted cysteine derivatives with alkyl chains or aromatic rings, some of which occur naturally in Allium and Petiveria plants [1]. The enzyme's broad substrate tolerance for S-substituted cysteines is corroborated by earlier active-site mapping studies showing that E. coli Trpase accepts S-benzyl-L-cysteine, S-methyl-L-cysteine, S-ethyl-L-cysteine, β-chloro-L-alanine, L-cysteine sulfinate, O-benzyl-L-serine, L-threonine, and L-allothreonine as substrates [2]. This promiscuity toward S-substituted cysteine derivatives is structurally rationalized by the spacious active-site pocket that accommodates diverse leaving groups at the β-position, a feature not conserved in functionally related lyases such as tyrosine phenol-lyase.

Biocatalysis S-substituted cysteine Garlic odor precursors

Optimal Application Scenarios for Tryptophanase Based on Source-Specific Quantitative Differentiation Evidence


High-Temperature Industrial Biocatalysis for L-Tryptophan Production Using Thermostable Tryptophanase (S. thermophilum or Patent US4761374A)

For industrial-scale enzymatic synthesis of L-tryptophan from indole, pyruvate, and ammonium at elevated temperatures (60–70 °C), thermostable tryptophanase from Symbiobacterium thermophilum or the variant disclosed in US4761374A is required. The E. coli enzyme denatures under these conditions (optimum ~50 °C), while the thermostable enzyme retains full activity after 40 min at 65 °C and operates optimally at 70 °C [1]. The higher operational temperature improves substrate solubility and accelerates reaction kinetics, translating to higher volumetric productivity. Within S. thermophilum, the Tna1 isoform (identified by residues V104 and Y198) provides superior thermal stability compared to Tna2 despite 92% sequence identity, demonstrating that even subtle source selection within the same organism has practical consequences [2].

Enzymatic Synthesis of S-Allyl-L-Cysteine (SAC) and S-Substituted Cysteine Derivatives for Nutraceutical Manufacturing — E. coli TnaA as the Sole Validated Biocatalyst

E. coli tryptophanase (TnaA) is the only enzyme demonstrated to catalyze the synthesis of S-allyl-L-cysteine from allyl mercaptan, pyruvic acid, and ammonium via a β-replacement reaction. The functionally related cysteine desulfhydrase from K. aerogenes was tested and showed no SAC synthesis activity [1]. TnaA also synthesizes a wide range of S-substituted cysteine derivatives with alkyl (methyl, ethyl) and aromatic (benzyl) substituents, enabling access to compounds found in Allium and Petiveria plants with demonstrated health benefits [1][2]. The reaction uses readily available, low-cost substrates and proceeds under mild conditions, making it suitable for scalable bioprocess development. Procurement of E. coli-sourced recombinant TnaA is essential for this application, as alternative PLP-dependent lyases lack the requisite substrate promiscuity.

Tryptophanase Inhibitor Screening for Anti-Virulence Drug Discovery — E. coli Trpase with Oxindolyl-L-Alanine (Ki = 5 μM) as Reference Standard

Tryptophanase is a validated target for anti-virulence drug development because its product, indole, acts as an intercellular signaling molecule that regulates biofilm formation, antibiotic tolerance, and virulence factor expression in multiple pathogenic bacteria. Screening campaigns should employ recombinant E. coli Trpase with oxindolyl-L-alanine (Ki = 5 μM in potassium phosphate buffer, pH 7.8, 25 °C) as the reference competitive inhibitor benchmark [1]. The Ki of OIA for Trpase (5 μM) is 60-fold below the Km for L-tryptophan, establishing a rigorous potency threshold: candidate inhibitors must achieve Ki values in the low micromolar range to compete effectively. The availability of crystal structures of Trpase-OIA complexes (PDB entries for both E. coli and P. vulgaris Trpase) enables structure-based drug design [2]. The pH-dependent Ki profile (pKa 6.0 and 7.6) further informs optimal assay conditions for high-throughput screening [3].

Biosensor Development for L-Tryptophan or Indole Detection — Low-Km E. coli or B. alvei Tryptophanase Required for Sensitivity at Physiological Concentrations

For biosensor applications requiring detection of low micromolar concentrations of L-tryptophan or quantification of indole production in biological fluids, the choice of tryptophanase source directly impacts sensitivity. E. coli Trpase (Km = 0.3 mM) and B. alvei Trpase (Km = 0.27 mM) offer the lowest reported Km values among characterized sources [1][2]. In contrast, S. thermophilum Trpase (Km = 1.47 mM) or V. cholerae Trpase (Km = 0.612 mM) would require approximately 2–5 times higher substrate concentrations to achieve half-maximal velocity, reducing detection sensitivity [3][4]. Additionally, cold-labile E. coli Trpase offers a built-in inactivation mechanism (dissociation into dimers at 2 °C) that can be exploited for controlled termination of the detection reaction [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tryptophanase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.